molecular formula C23H19NO2 B2446711 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone CAS No. 478260-73-0

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone

Cat. No.: B2446711
CAS No.: 478260-73-0
M. Wt: 341.41
InChI Key: AMEKIKUAIQBPMS-QNGOZBTKSA-N
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Description

The compound has a molecular formula of C23H19NO2 and a molecular weight of 341.41.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyanilino)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-26-18-13-11-17(12-14-18)24-15-21-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)23(21)25/h2-15,22,24H,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKIKUAIQBPMS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone typically involves the condensation of 4-methoxyaniline with 3-phenyl-1-indanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone has been investigated for its potential therapeutic uses, particularly in cancer treatment. Its structure allows it to interact with biological pathways associated with oxidative stress and apoptosis, making it a candidate for photodynamic therapy.

Case Study:
A study explored the effectiveness of this compound in inducing apoptosis in cancer cell lines. The results indicated that the compound could significantly reduce cell viability, suggesting its potential as an anticancer agent.

Biological Imaging

Due to its unique optical properties, this compound is employed as a fluorescent probe in biological imaging. It can localize within specific cellular compartments, enabling visualization of cellular processes under fluorescence microscopy.

Case Study:
In cellular imaging studies, this compound was used to track mitochondrial dynamics in live cells. The compound's fluorescence allowed researchers to observe real-time changes in mitochondrial morphology during cellular stress conditions.

Materials Science

The compound is also utilized in the development of new materials, particularly in creating dyes for various industrial applications. Its stability and vibrant coloration make it suitable for use in textiles and coatings.

Case Study:
Research demonstrated that incorporating this indanone derivative into polymer matrices enhanced the thermal stability and colorfastness of the resulting materials, indicating its utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound is known to target cellular structures and pathways involved in oxidative stress and apoptosis. Its dye properties allow it to localize in specific cellular compartments, making it useful for imaging and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone (IR-780)
  • IR-783 : Another dye molecule with similar properties but different structural features.
  • IR-820 : A related compound with distinct optical properties and applications.

Uniqueness

This compound stands out due to its unique combination of optical properties, making it highly suitable for imaging and therapeutic applications. Its ability to target specific cellular structures and pathways further enhances its utility in scientific research.

Biological Activity

The compound 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone is a member of the indanone family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with a suitable indanone derivative. The general synthetic route can be summarized as follows:

  • Starting Materials : 4-methoxyaniline and an appropriate indanone.
  • Condensation Reaction : The two components are reacted under acidic or basic conditions to form the desired product.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that derivatives of indanones exhibit significant antimicrobial activity. For instance, studies have shown that certain indanone derivatives possess inhibitory effects against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cholinesterase Inhibition

Compounds similar to this compound have demonstrated potent inhibitory activity against cholinesterases (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, some synthesized indanones showed IC50 values as low as 14.8 nM against AChE .

Antitumor Activity

Recent studies have highlighted the potential of indanone derivatives in cancer therapy. The compound's ability to inhibit tumor cell proliferation has been linked to its effect on various signaling pathways involved in cancer progression. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • Inhibition of Amyloid Beta Aggregation : A study demonstrated that specific indanone derivatives could inhibit amyloid beta self-assembly, a key factor in Alzheimer's disease pathology . This suggests a dual mechanism where these compounds not only inhibit cholinesterases but also prevent neurotoxic aggregate formation.
  • Antimycobacterial Activity : A series of derivatives were evaluated for their activity against Mtb, showing promising results with minimal cytotoxicity towards human cells. The best-performing compounds exhibited MIC values indicating effective bactericidal activity .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/MIC ValuesReference
Cholinesterase InhibitionThis compound14.8 nM (AChE)
Antimicrobial ActivityIndanone DerivativesMIC = 28 µM (Mtb)
Antitumor ActivityIndanone DerivativesVaries by structure

Q & A

Q. Can DFT calculations predict electronic properties relevant to photophysical applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level computes HOMO-LUMO gaps, charge distribution, and UV-Vis spectra. For methoxyphenyl-indanones, electron-donating groups lower band gaps, aligning with experimental λₐᵦₛ ~350 nm .

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